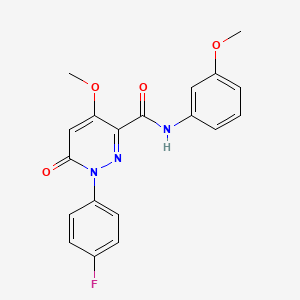

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxopyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with fluorophenyl, methoxyphenyl, and methoxy groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridazine core. The synthetic route may include:

Formation of the Pyridazine Core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups can be accomplished via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Methoxylation: The methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst or sodium borohydride can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents used. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide include other pyridazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or industrial applications. Examples of similar compounds include:

1-(4-Chlorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxopyridazine-3-carboxamide: Similar structure with a chlorine substituent instead of fluorine.

1-(4-Fluorophenyl)-4-methoxy-N-(3-hydroxyphenyl)-6-oxopyridazine-3-carboxamide: Similar structure with a hydroxy group instead of a methoxy group on the phenyl ring.

Biological Activity

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridazine core with multiple functional groups, including fluorophenyl and methoxy substituents. Its molecular formula is C20H18FN3O4 with a molecular weight of approximately 383.38 g/mol. The presence of these functional groups contributes to its biological activity and chemical reactivity .

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting tumor cell growth through apoptosis induction. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting it may act by disrupting cellular pathways essential for cancer cell survival .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. This could be attributed to its ability to interfere with bacterial cell wall synthesis or function .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, such as factor Xa in blood coagulation pathways. This inhibition is crucial for developing anticoagulant therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin. The mechanism was linked to enhanced apoptosis induction .

- Enzyme Interaction Studies : Research indicated that the compound interacts effectively with factor Xa, highlighting its potential as an anticoagulant agent. The binding affinity was significantly higher than that of traditional anticoagulants, suggesting a favorable pharmacokinetic profile .

- Antimicrobial Testing : A study reported that derivatives of similar dihydropyridazine compounds exhibited varying degrees of antimicrobial activity. Although specific data for the target compound was limited, its structural similarities suggest potential efficacy against microbial infections .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is presented below:

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| Compound A | Anticancer | Induced apoptosis in tumor cells; IC50 = 0.5 µM |

| Compound B | Antimicrobial | Effective against Gram-positive bacteria; MIC = 2 µg/mL |

| Target Compound | Anticoagulant | High binding affinity for factor Xa; improved pharmacokinetics |

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4/c1-26-15-5-3-4-13(10-15)21-19(25)18-16(27-2)11-17(24)23(22-18)14-8-6-12(20)7-9-14/h3-11H,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPAWUFIALADNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.